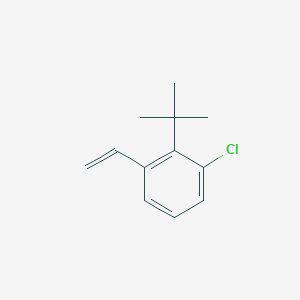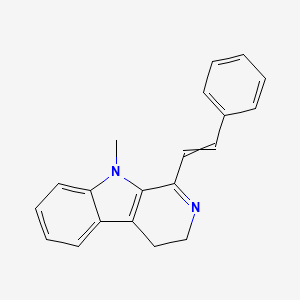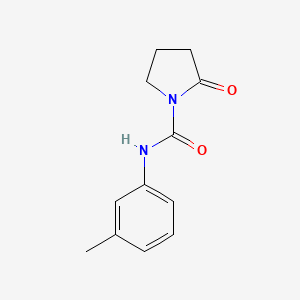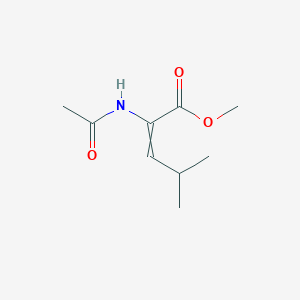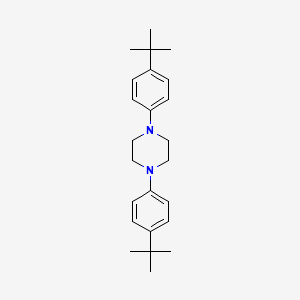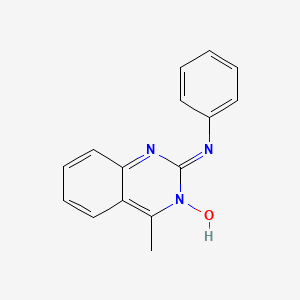
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenylimino group and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol typically involves the condensation of 4-methylquinazolin-3(2H)-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylquinazolin-3(2H)-one: A precursor in the synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar structural features.
4-Aminoquinazoline: A compound with a different functional group but within the same quinazoline family.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives
Propriétés
Numéro CAS |
64994-25-8 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-hydroxy-4-methyl-N-phenylquinazolin-2-imine |
InChI |
InChI=1S/C15H13N3O/c1-11-13-9-5-6-10-14(13)17-15(18(11)19)16-12-7-3-2-4-8-12/h2-10,19H,1H3 |
Clé InChI |
YRCSKHBBKHJIFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=NC(=NC3=CC=CC=C3)N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
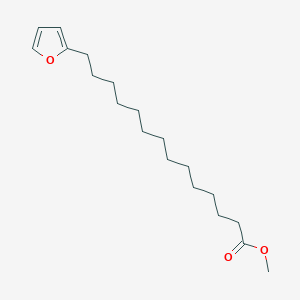

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
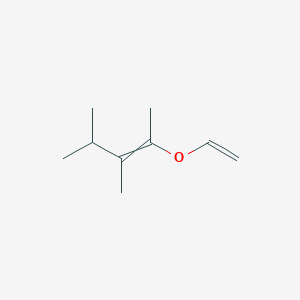
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)

